molecular formula C7H8N2O4S B1348839 N-Methyl-3-nitrobenzenesulfonamide CAS No. 58955-78-5

N-Methyl-3-nitrobenzenesulfonamide

Cat. No. B1348839
CAS RN: 58955-78-5
M. Wt: 216.22 g/mol
InChI Key: FKHDGRMKIXBKNM-UHFFFAOYSA-N
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Description

N-Methyl-3-nitrobenzenesulfonamide, also known as N-methyl-3-nitrobenzenesulfonamide, is a synthetic compound with a wide range of applications in the scientific research field. It is a white, odorless crystalline solid that is soluble in water and insoluble in organic solvents. N-methyl-3-nitrobenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a catalyst.

Scientific Research Applications

Hypoxic Cell Selective Cytotoxic Agents

  • Application: N-Methyl-3-nitrobenzenesulfonamide derivatives have been explored for their potential as hypoxic cell selective cytotoxic agents. For instance, certain nitrobenzenesulfonamides demonstrated preferential toxicity to hypoxic EMT6 mammary carcinoma cells, suggesting their potential in targeting hypoxic tumor environments (Saari et al., 1991).

Versatile Synthesis of Secondary Amines

  • Application: Nitrobenzenesulfonamides, including N-Methyl-3-nitrobenzenesulfonamide, are valuable in the synthesis of secondary amines. They undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected to produce secondary amines, demonstrating their utility in organic synthesis (Fukuyama et al., 1995).

Electrochemical Studies

  • Application: Electrochemical behavior of N-Methyl-3-nitrobenzenesulfonamide has been studied in detail, contributing to understanding their redox properties. This research is crucial in fields like electrochemistry and material science (Asirvatham & Hawley, 1974).

Hydrolysis Reactions

  • Application: The hydrolysis mechanisms of N-nitrobenzenesulfonamides, including variants like N-Methyl-3-nitrobenzenesulfonamide, have been extensively studied. These studies provide insights into their chemical behavior in different environments, which is important for applications in chemical engineering and pharmaceuticals (Cox, 1997).

Computational and Structural Analysis

  • Application: N-Methyl-3-nitrobenzenesulfonamide and its derivatives have been subject to computational and structural analysis to understand their molecular and electronic properties. Such studies are significant for designing new materials and drugs (Murthy et al., 2018).

Bacterial Biofilm Inhibition and Cytotoxicity

  • Application: Certain derivatives of N-Methyl-3-nitrobenzenesulfonamide have shown potential in inhibiting bacterial biofilms and displaying cytotoxicity, which could be useful in developing new antibacterial agents (Abbasi et al., 2020).

N-NO Bond Dissociation Energy Studies

  • Application: Investigations into the N-NO bond dissociation energies of N-methyl-N-nitrosobenzenesulfonamides contribute to a deeper understanding of their chemical stability and reactivity. This information is vital in fields like materials science and pharmaceuticals (Zhu et al., 2005).

Synthetic Methods for Amines

  • Application: N-Methyl-3-nitrobenzenesulfonamide and its derivatives are used in efficient and versatile methods for synthesizing amines, highlighting their significance in organic and pharmaceutical chemistry (Kan & Fukuyama, 2004).

Mechanism of Action

Target of Action

N-Methyl-3-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including N-Methyl-3-nitrobenzenesulfonamide, inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is involved in the production of dihydrofolic acid, a precursor of folic acid. By inhibiting DHPS, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of N-Methyl-3-nitrobenzenesulfonamide affects the folate synthesis pathway in bacteria . By inhibiting DHPS, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of dihydrofolic acid . This disruption leads to a decrease in bacterial folic acid levels, affecting DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by N-Methyl-3-nitrobenzenesulfonamide leads to a decrease in bacterial DNA synthesis and cell division . This results in the inhibition of bacterial growth and reproduction, making it an effective antibacterial agent .

Action Environment

The efficacy and stability of N-Methyl-3-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its pharmacokinetics .

properties

IUPAC Name

N-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHDGRMKIXBKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342158
Record name N-Methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-nitrobenzenesulfonamide

CAS RN

58955-78-5
Record name N-Methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.42 g (20.0 mmol) of 3-nitrobenzenesulfonyl chloride in 150 mL of dry THF was added 25.0 mL (50.0 mmol) of methylamine as a 2 M solution in THF under ice cooling and stirring. The resulting cloudy solution was stirred overnight at ambient temperature. After this time period, the reaction mixture was diluted with 150 mL of saturated sodium chloride solution and 50 mL of ethyl acetate, then transferred to a 500 mL separatory funnel, mixed thoroughly, and the organic phase was separated. The aqueous phase was extracted twice with 50 mL of ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was purified by recrytallization from EtOH. The yield of the title compound was 97% (4.20 g, 19.48 mmol).
Quantity
4.42 g
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reactant
Reaction Step One
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25 mL
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reactant
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150 mL
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150 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A reaction vessel charged with 3-nitro-benzenesulfonyl chloride (the compound of formula (U), 4.42 g, 20.0 mmol) in 150 mL of dry THF at 0° C. was further charged with methylamine (25.0 mL of a 2M solution in THF, 50 mmol, represented by the formula HNRR′ wherein R═H and R′=methyl). The resulting cloudy solution was stirred overnight at ambient temperature. The reaction mixture was then diluted with 150 mL of saturated sodium chloride solution and 50 mL of ethyl acetate. The layers were separated and the aqueous phase was extracted twice with 50 mL of ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, concentrated under reduced pressure. The resulting crude material was purified by recrystallization from ethanol to yield 4.20 g (19.5 mmol) of N-methyl-3-nitrobenzenesulfonamide, the compound of formula (V) wherein R is methyl.
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0 (± 1) mol
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reactant
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( U )
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150 mL
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HNRR′
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150 mL
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Reaction Step Four
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50 mL
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Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of MeNH2 (10 mL of a 2N solution in THF) and 10 mL of H2O was treated with a solution of 3-nitrobenzene sulfonyl chloride (884 mg, 4 mmole) in 4 mL of THF. The reaction was stirred for 2 hours, diluted with H2O and extracted with Et2O. The extracts were washed with H2O, 0.1N HCl, aqueous NaHCO3, dried, and the solvent removed, and gave the titled product, 608 mg (70%). MS (ESI) 217 (MH+).
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884 mg
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4 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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